Product packaging for 2-Bromo-5-chlorobenzenethiol(Cat. No.:CAS No. 54404-02-3)

2-Bromo-5-chlorobenzenethiol

Cat. No.: B3029135
CAS No.: 54404-02-3
M. Wt: 223.52 g/mol
InChI Key: NHVLJECEOUZTJE-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzenethiol (CAS 54404-02-3) is a solid-phase organosulfur compound with the molecular formula C₆H₄BrClS and a molecular weight of 223.52 g/mol. This substituted benzenethiol serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research . Its structure, featuring a thiol (-SH) group alongside bromine and chlorine substituents on the benzene ring, provides multiple, orthogonal sites for chemical transformation, making it an excellent building block for the construction of more complex molecules . In research applications, this compound is primarily utilized as a key precursor in synthetic pathways. Its high reactivity allows for selective functionalization at the thiol group or through metal-catalyzed cross-coupling reactions at the halogenated aromatic ring. Specifically, it can be used to prepare various pharmacologically relevant heterocyclic systems, such as benzothiadiazepines and benzothiadiazocines . Furthermore, thiols like this one can form self-assembled monolayers on metal surfaces and act as ligands in the synthesis of metal complexes, which have applications in materials science and catalysis . Researchers value this compound for its ability to introduce specific steric and electronic properties into a target molecule. The halogen atoms (bromine and chlorine) are excellent leaving groups, enabling sequential palladium-catalyzed reactions like Suzuki or Heck couplings to build biaryl structures. Concurrently, the thiol group can be alkylated or oxidized, or can participate in nucleophilic substitution reactions . Handling of this material requires careful attention to laboratory safety. It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the compound should be used only in a well-ventilated environment. Attention: This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClS B3029135 2-Bromo-5-chlorobenzenethiol CAS No. 54404-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVLJECEOUZTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612916
Record name 2-Bromo-5-chlorobenzene-1-thiol
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Molecular Weight

223.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54404-02-3
Record name 2-Bromo-5-chlorobenzenethiol
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Record name 2-Bromo-5-chlorobenzene-1-thiol
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Record name 2-bromo-5-chlorobenzenethiol
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Advanced Synthetic Methodologies for 2 Bromo 5 Chlorobenzenethiol

Precursor-Based Synthesis Strategies

The synthesis of 2-Bromo-5-chlorobenzenethiol is predominantly achieved through carefully designed strategies starting from readily available precursors. These methods often involve multi-step reactions that manipulate functional groups on a substituted benzene (B151609) ring to introduce the thiol moiety.

Synthetic Routes from Halogenated Anilines via Substitution and Reduction

A primary and well-established route to this compound begins with a correspondingly substituted aniline (B41778), namely 2-bromo-5-chloroaniline (B1280272). chemicalbook.com This multi-step process leverages the reactivity of the amino group, which is first converted into a diazonium salt. This transformation is a cornerstone of aromatic chemistry, allowing the introduction of a wide variety of functional groups. masterorganicchemistry.com

The synthesis proceeds via diazotization of the aniline, typically using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the unstable 2-bromo-5-chlorobenzenediazonium chloride. masterorganicchemistry.com This intermediate is highly reactive due to the excellent leaving group potential of dinitrogen gas (N₂). masterorganicchemistry.com The diazonium salt is then subjected to a substitution reaction. For instance, in a Sandmeyer-type reaction, the diazonium group can be replaced. To form the thiol, the diazonium salt is often treated with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis.

An alternative pathway involves the conversion of 4-bromo-3-chloroaniline (B1265746) to its diazonium salt, which is then used to synthesize the corresponding thiol. researchgate.net The general principle of converting an aromatic amine to a diazonium salt, which is then displaced by a sulfur-containing group, is a versatile strategy for preparing various thiophenols. masterorganicchemistry.comthieme-connect.com

The final step in this sequence is a reduction. If the substitution step leads to a disulfide, a reducing agent such as zinc and an acid is required to cleave the S-S bond and yield the final this compound product. ijcrt.org

Derivation from Related Substituted Benzene Intermediates

Beyond halogenated anilines, other substituted benzene compounds serve as viable starting points for the synthesis of this compound. A notable precursor is 5-bromo-2-chlorobenzenesulfonyl chloride. manchesterorganics.com The synthesis from this intermediate involves the reduction of the sulfonyl chloride group (-SO₂Cl) to a thiol group (-SH). This reduction is a powerful method for generating thiophenols from their more stable sulfonyl chloride counterparts. ambeed.com Strong reducing agents are typically employed for this transformation.

Another approach starts with 2-bromo-5-chlorobenzoic acid. This acid can be converted to its ethyl ester, 2-bromo-5-chlorobenzoic acid ethyl ester, through Fischer esterification using ethanol (B145695) and a strong acid catalyst. evitachem.com While this ester is a useful intermediate for other complex molecules, further multi-step transformations would be necessary to convert the ester and carboxylic acid functionalities into the desired thiol group.

Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and reaction conditions. While specific catalytic syntheses for this compound are not extensively detailed in dedicated literature, general catalytic methods for C-S bond formation are highly relevant.

Palladium-catalyzed cross-coupling reactions, for example, are a powerful tool for forming thioether linkages, which could be precursors to thiols. rsc.org Similarly, copper-catalyzed reactions are employed for the synthesis of complex molecules involving C-S bond formation. mdpi.com Gold(I) chloride has been used as a catalyst in the synthesis of α-sulfenylated carbonyl compounds from propargylic alcohols and aryl thiols, demonstrating the utility of metal catalysts in forming C-S bonds under specific conditions. uw.edu.pl Iron-based catalysts, such as iron(II) bromide, have been investigated for thioesterification reactions, which involve the coupling of thiols with other organic molecules. rsc.org These catalytic systems offer potential pathways for more efficient syntheses of this compound or its derivatives.

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction times and byproducts. For the synthesis of thiophenols and related sulfur-containing compounds, several factors are systematically varied and studied.

Catalyst and Solvent Selection: The choice of catalyst and solvent system significantly impacts reaction outcomes. In a study on cesium carbonate-catalyzed P-S cross-coupling, acetonitrile (B52724) (MeCN) was found to be the optimal solvent, providing a 95% yield of the desired product. acs.org

Table 1: Optimization of Base and Solvent in a Catalytic P-S Cross-Coupling Reaction acs.org
EntryBase (mol %)SolventYield (%)
1Cs₂CO₃ (10)MeCN95
2Cs₂CO₃ (7)MeCN80
3Cs₂CO₃ (15)MeCN89
4K₂CO₃ (10)MeCN72
5K₃PO₄ (10)MeCN65
6Cs₂CO₃ (10)DMSO81
7Cs₂CO₃ (10)DCM55

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. For the synthesis of α-arylthioacetones, heating at 150 °C for 12 hours in DMA was found to be optimal, yielding 82% of the product. rsc.org In other catalytic systems, reactions can proceed efficiently at room temperature or slightly elevated temperatures (e.g., 30-65 °C), with reaction times varying from a few hours to over a day depending on the specific substrates and catalyst used. uw.edu.placs.org

Reagent Concentration and Addition Method: The concentration of reactants and the method of their addition can influence the formation of byproducts. For instance, in a Fe-catalyzed thioesterification, the dropwise addition of the thiol was found to increase the yield of the desired thioester to 80% by minimizing the formation of disulfide byproducts. rsc.org

Emerging Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles are increasingly being applied to the synthesis of complex organic molecules, including thiophenols.

Use of Greener Solvents and Catalysts: One key aspect of green chemistry is the use of non-toxic, renewable, and environmentally safe solvents like water or ethanol. beilstein-journals.orgresearchgate.net The development of reactions in aqueous media is a significant goal. For example, an efficient oxidation of thiols to disulfides (a common step in thiol synthesis and purification) has been developed using ascorbic acid as a practical and inexpensive catalyst in water. researchgate.net Furthermore, using natural catalysts like citric acid from lemon juice has been explored for synthesizing 2-substituted benzothiazoles from 2-aminothiophenols, achieving high yields in water. mdpi.com

Energy Efficiency and Alternative Reaction Conditions: Microwave irradiation (MWI) is an emerging technique that can significantly reduce reaction times and improve yields. beilstein-journals.org For instance, the synthesis of 4H-benzo-1,4-thiazines from 2-aminothiophenols was achieved in 6-11 minutes with yields of 69-85% using microwave irradiation, compared to much longer times for conventional heating methods. beilstein-journals.org Solvent-free reaction conditions, where reactants are mixed without a solvent, represent another green approach, reducing waste and simplifying purification. mdpi.combeilstein-journals.org

The application of these green methodologies, such as using water as a solvent, employing biodegradable catalysts, and utilizing energy-efficient techniques like microwave irradiation, holds significant promise for the future production of this compound, making its synthesis more sustainable and economical.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 5 Chlorobenzenethiol

Nucleophilic Substitution Reactions Involving the Thiol Moiety

The thiol (-SH) group of 2-Bromo-5-chlorobenzenethiol is a primary site of reactivity due to its nucleophilic character. cymitquimica.comsmolecule.com The sulfur atom can readily participate in nucleophilic substitution reactions, attacking various electrophilic centers to form new carbon-sulfur bonds. This reactivity can be significantly enhanced by deprotonation of the acidic thiol proton with a base, which generates the more potent thiolate anion (S⁻). rsc.org

This nucleophilicity is harnessed in several synthetic transformations. The thiol group can react with electrophiles to yield diverse derivatives, a common strategy in medicinal chemistry. smolecule.com A prominent example of this reactivity is the thia-Michael addition, where the thiolate anion adds to α,β-unsaturated carbonyl systems. For instance, in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), arenethiols can react efficiently with 3-bromocoumarins. The reaction proceeds through the formation of a thiolate, which attacks the coumarin (B35378) system, leading to a product of formal ipso-substitution. rsc.orgrsc.org This type of reaction highlights the thiol's capacity to act as a soft nucleophile, enabling the construction of complex heterocyclic systems like benzothiadiazepines and benzothiadiazocines from precursors like this compound. chemicalbook.com

Reaction TypeReactantConditionsProduct TypeReference
Thia-Michael Additionα,β-Unsaturated Carbonyl (e.g., 3-Bromocoumarin)Base (e.g., DABCO), THF, Room Temperature4-Sulfanylcoumarin rsc.orgrsc.org
Nucleophilic SubstitutionAlkyl Halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., DMF)Aryl Alkyl Thioether (Ar-S-R) smolecule.com
Heterocycle FormationAppropriate bifunctional electrophileVaries (often multi-step)Benzothiadiazepines chemicalbook.com

Aromatic Halogen Reactivity and Functional Group Interconversion

The presence of both bromine and chlorine atoms on the aromatic ring introduces another dimension to the molecule's reactivity, primarily through substitution reactions. The differing bond energies of the C-Br and C-Cl bonds allow for selective functionalization, a cornerstone of modern synthetic strategy. These halogen atoms are key sites for metal-catalyzed cross-coupling reactions. smolecule.comlibretexts.org

Bromine Atom Reactivity in Substitution Reactions

The bromine atom at the C-2 position is generally more reactive than the chlorine atom at the C-5 position in metal-catalyzed substitution reactions. chemicalbook.com This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the crucial oxidative addition step in many catalytic cycles. libretexts.org

Research on the synthetic precursor, 2-bromo-5-chloroaniline (B1280272), demonstrates that the 2-bromo position is the active site for substitution. For example, it readily participates in Suzuki-Miyaura coupling reactions with various fluorophenylboronic acids to produce biaryl amines. chemicalbook.com This reactivity is a strong indicator that the bromine atom in this compound would similarly serve as the primary leaving group in such palladium-catalyzed C-C bond-forming reactions, allowing for the selective introduction of aryl, vinyl, or alkyl groups at the C-2 position. chemicalbook.comlibretexts.org

Chlorine Atom Reactivity in Substitution Reactions

The chlorine atom at the C-5 position is less reactive than the bromine atom and typically requires more forcing reaction conditions or more highly active catalytic systems to undergo substitution. libretexts.org This differential reactivity is synthetically advantageous, as it allows for sequential or site-selective cross-coupling reactions. One could first perform a reaction at the more labile C-Br bond under milder conditions, leaving the C-Cl bond untouched for a subsequent transformation. While some studies on related halo-naphthylamines have shown comparable reactivity between chloro and bromo derivatives under specific conditions, the general hierarchy of reactivity (I > Br > Cl) is a well-established principle in palladium-catalyzed cross-coupling. libretexts.orgsci-hub.se

HalogenPositionRelative Reactivity in Pd-Catalyzed CouplingTypical ReactionReference
BromineC-2HigherSuzuki, Heck, Sonogashira, Buchwald-Hartwig chemicalbook.comlibretexts.org
ChlorineC-5LowerSuzuki, Buchwald-Hartwig (requires specialized catalysts/conditions) libretexts.org

Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an ideal substrate for such transformations. chiba-u.jpeie.gr

Carbon-Sulfur Cross-Coupling Reactions

The formation of a carbon-sulfur (C-S) bond is a critical transformation in the synthesis of pharmaceuticals and materials. Palladium-catalyzed cross-coupling has become a popular and reliable method for creating aryl thioethers. amazonaws.com These reactions can involve the thiol group of this compound coupling with an aryl halide, or alternatively, the bromo or chloro group of the molecule coupling with another thiol. Given the high affinity of sulfur for late transition metals, catalyst development has been crucial. While chelating bisphosphine ligands were historically favored to prevent catalyst deactivation by the thiolate, recent studies have shown that catalysts supported by monophosphine ligands can achieve highly effective C-S coupling, even at room temperature. amazonaws.com Nickel-catalyzed systems have also been employed for C-S cross-coupling reactions. researchgate.net

Other Metal-Catalyzed Coupling Transformations

Beyond C-S bond formation, the halogen atoms on this compound are gateways to a variety of other metal-catalyzed transformations, most notably for creating new carbon-carbon bonds. chiba-u.jp

The Suzuki-Miyaura coupling is a preeminent example, involving the reaction of an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to release the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the greater reactivity of the C-Br bond allows for selective Suzuki coupling at the C-2 position. This enables the synthesis of 2-aryl-5-chlorobenzenethiols, which can be valuable intermediates for further functionalization at either the chlorine or thiol positions. Other important reactions include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), all of which would be expected to occur preferentially at the C-2 bromo position. eie.grmdpi.com

Coupling ReactionReactant PartnerBond FormedPrimary Reactive SiteCatalystReference
Suzuki-MiyauraOrganoboron CompoundC-CC-BrPalladium chemicalbook.comlibretexts.org
SonogashiraTerminal AlkyneC-C (sp)C-BrPalladium/Copper mdpi.com
Buchwald-HartwigAmine/ThiolC-N / C-SC-BrPalladium eie.gramazonaws.com
HeckAlkeneC-C (sp²)C-BrPalladium eie.gr

Oxidation and Reduction Chemistry of the Thiol Group in this compound

The thiol (-SH) functional group in this compound is the primary site for oxidation and reduction reactions. Thiophenols, in general, are more readily oxidized compared to their phenol (B47542) analogs. seemafinechem.com The reactivity of the thiol moiety allows for the synthesis of various sulfur-containing derivatives.

Oxidation Reactions

The oxidation of this compound can yield different products depending on the nature and strength of the oxidizing agent.

Disulfide Formation : Mild oxidation of this compound leads to the formation of its corresponding disulfide, 1,2-bis(2-bromo-5-chlorophenyl) disulfide. This is a common reaction for thiols, proceeding via the coupling of two thiyl radicals. This type of transformation has been observed in structurally similar aminothiophenols, which form symmetrical disulfides upon oxidation. researchgate.net

Sulfonic Acid Formation : The use of stronger oxidizing agents can further oxidize the thiol group to a sulfonic acid. For instance, compounds with similar structures are known to be oxidized to sulfonic acids. smolecule.com Reagents such as hydrogen peroxide in glacial acetic acid are effective for oxidizing sulfur-containing heterocyclic compounds, which suggests a similar pathway for the thiol group in this compound to form 2-bromo-5-chlorobenzenesulfonic acid. researchgate.net

Reduction Reactions

The primary reduction reaction relevant to the thiol group chemistry of this compound is the reduction of its oxidized disulfide form back to the parent thiol.

Disulfide Reduction : The disulfide bond in 1,2-bis(2-bromo-5-chlorophenyl) disulfide can be cleaved through reduction to regenerate two molecules of this compound. This transformation is typically achieved using reducing agents like zinc metal in the presence of an acid, such as acetic acid or hydrochloric acid. ijcrt.org This process is fundamental in synthetic routes where the thiol group requires temporary protection via oxidation to a disulfide.

The table below summarizes the key oxidation and reduction products originating from the thiol group of this compound.

Reaction TypeStarting MaterialReagent Example(s)Major Product
Oxidation This compoundMild oxidants (e.g., air, I₂)1,2-bis(2-bromo-5-chlorophenyl) disulfide
Oxidation This compoundStrong oxidants (e.g., H₂O₂, KMnO₄)2-Bromo-5-chlorobenzenesulfonic acid
Reduction 1,2-bis(2-bromo-5-chlorophenyl) disulfideReducing agents (e.g., Zn/H⁺)This compound

Electrophilic Aromatic Substitution Patterns on the this compound Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The regioselectivity of these reactions on the this compound ring is dictated by the electronic properties and positions of the existing substituents: the thiol (-SH), bromo (-Br), and chloro (-Cl) groups.

Directing Effects of Substituents

The three substituents on the benzene (B151609) ring exert distinct activating or deactivating and directing effects that collectively determine the position of substitution for an incoming electrophile.

Thiol Group (-SH) : The thiol group is an activating substituent and a strong ortho, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion).

Bromo (-Br) and Chloro (-Cl) Groups : Halogens are deactivating substituents due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs can participate in resonance stabilization of the arenium ion. mnstate.eduscribd.com

Predicted Regioselectivity

In this compound, the available positions for substitution are C3, C4, and C6.

The strongly activating -SH group at C1 directs incoming electrophiles to the ortho position C6 and the para position C4.

The deactivating -Cl group at C5 directs to its ortho position C6 (since C4 is meta).

The deactivating -Br group at C2 directs primarily to its ortho position C3 (since C6 is para but C3 is sterically more accessible than the position between two substituents).

The powerful activating and directing effect of the thiol group is expected to dominate over the deactivating halogens. Therefore, electrophilic attack is most favored at positions C6 and C4. Position C6 is doubly favored by the directing effects of both the thiol and chloro groups, making it the most probable site for substitution. Position C4 is the second most likely site, being para to the strongly activating thiol group.

Common Electrophilic Aromatic Substitution Reactions

Nitration : Reaction with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro (-NO₂) group, a meta-directing deactivator, onto the ring. chemicalbook.comquora.com The primary product would likely be 2-bromo-5-chloro-6-nitrobenzenethiol.

Halogenation : Bromination, using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), would introduce another bromine atom. libretexts.org The reaction would likely yield 2,6-dibromo-5-chlorobenzenethiol.

Sulfonation : Treatment with fuming sulfuric acid or chlorosulfonic acid introduces a sulfonic acid (-SO₃H) group. google.com This reaction is typically reversible and would likely result in substitution at the C6 position.

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are often challenging on rings bearing deactivating halogen substituents. scribd.com Furthermore, the thiol group can react with the Lewis acid catalyst, potentially inhibiting the reaction.

The table below summarizes the predicted outcomes for major electrophilic aromatic substitution reactions on this compound.

Reaction TypeReagentsPredicted Major Product(s)Favored Position(s)
Nitration HNO₃ / H₂SO₄2-Bromo-5-chloro-6-nitrobenzenethiolC6
Bromination Br₂ / FeBr₃2,6-Dibromo-5-chlorobenzenethiolC6
Sulfonation SO₃ / H₂SO₄2-Bromo-5-chloro-6-benzenesulfonic acidC6

Applications of 2 Bromo 5 Chlorobenzenethiol As a Key Synthetic Building Block

Synthesis of Complex Heterocyclic Systems

The true synthetic potential of 2-Bromo-5-chlorobenzenethiol in heterocyclic chemistry is often realized after its conversion into a more reactive intermediate, primarily 2-amino-5-chlorobenzenethiol. This transformation from a halogenated thiol to an aminothiophenol unlocks pathways to a variety of fused heterocyclic scaffolds that are of significant interest in medicinal and materials chemistry.

While direct cyclization reactions starting from this compound are not extensively documented for all heterocyclic classes, its role as a precursor to 2-amino-5-chlorobenzenethiol makes it a vital component in multi-step synthetic strategies.

The synthesis of benzothiadiazepine structures from this compound is not prominently described in the surveyed scientific literature. The common routes to these seven-membered heterocyclic systems, such as 1,5-benzodiazepines, typically involve the condensation of o-phenylenediamines with ketones or β-dicarbonyl compounds. nih.govchemrevlett.com More complex, fused benzodiazepine (B76468) systems have been synthesized through photocatalyzed cascade reactions of specialized aniline (B41778) derivatives. rsc.org Similarly, the synthesis of related 1,2,3-benzothiadiazine 1,1-dioxides originates from precursors like 2-aminobenzophenones or 2-cyanobenzenesulfonyl chloride rather than halobenzenethiols. mdpi.com

There is no significant evidence in the reviewed literature detailing the role of this compound in the synthesis of pyrimidinium chloride salts. Synthetic routes to related fused pyrimidine (B1678525) systems, such as thieno[2,3-d]pyrimidines, have been reported but employ different starting materials, like substituted mercaptopyrimidines. core.ac.uk

The primary contribution of this compound to the formation of benzothiazole (B30560) scaffolds is as a precursor to 2-amino-5-chlorobenzenethiol . This aminothiophenol is a cornerstone intermediate for building the benzothiazole core. The general and widely adopted method for benzothiazole synthesis involves the condensation and cyclization of a 2-aminobenzenethiol with various electrophilic partners. mdpi.com

A common synthetic pathway involves the reaction of 2-amino-5-chlorobenzenethiol with reagents like aldehydes, acyl chlorides, or carbon disulfide to construct the thiazole (B1198619) ring fused to the benzene (B151609) core. mdpi.com For instance, the reaction between 2-amino-5-chlorobenzenethiol and arylacetylenes in the presence of sulfur has been used to produce 2-aryl-6-chlorobenzothiazole derivatives. rsc.org

Table 1: Representative Synthesis of Benzothiazole Derivatives from 2-Amino-5-chlorobenzenethiol

Reactant 1 Reactant 2 Catalyst/Reagent Conditions Product Yield Reference
2-Amino-5-chlorobenzenethiol Ethynylbenzene Sulfur, DMF 110 °C, 15 h 6-Chloro-2-phenylbenzothiazole 85% rsc.org
2-Amino-5-chlorobenzenethiol Aryl Aldehydes Ag₂O MW, 4-8 min 2-Aryl-6-chlorobenzothiazoles 92-98% mdpi.com

This table illustrates common reactions of the derived aminothiophenol.

The synthesis of the key intermediate, 2-amino-5-chlorobenzenethiol, can be achieved via the hydrolysis of 2-amino-6-chlorobenzothiazole, which itself is prepared from 4-chloroaniline (B138754) through thiocyanation and cyclization. ijcrt.orgorientjchem.org This multi-step sequence establishes the role of substituted anilines and thiols in accessing these important heterocyclic systems.

Similar to benzothiazole synthesis, this compound serves as a precursor to 2-amino-5-chlorobenzenethiol , which is the direct building block for 1,4-benzothiazine rings. 1,4-Benzothiazines are typically synthesized through the condensation and subsequent oxidative cyclization of a 2-aminobenzenethiol with a compound containing a reactive methylene (B1212753) group, such as a β-diketone or β-ketoester. beilstein-journals.orgnih.govresearchgate.net

The reaction involves the initial formation of an enaminoketone intermediate, which then undergoes intramolecular cyclization to yield the 1,4-benzothiazine core. This method has been successfully applied to synthesize a variety of substituted benzothiazines, including chloro-substituted analogues. researchgate.netmdpi.comnih.gov

Table 2: Synthesis of 1,4-Benzothiazines from Substituted 2-Aminobenzenethiols

2-Aminobenzenethiol Derivative Co-reactant Solvent/Conditions Product Class Reference
2-Amino-5-chlorobenzenethiol β-Diketones DMSO, oxidative cyclization 7-Chloro-4H-1,4-benzothiazines researchgate.net
2-Amino-4-chlorobenzenethiol (B107409) 3-Bromo-2-chloroquinoline (B35304) DMF, boiling 8-Chloroquinobenzothiazine mdpi.comnih.gov

This table shows examples of cyclization reactions using the corresponding aminothiophenol.

Contribution to Benzothiazole Scaffolds

Construction of Advanced Organic Frameworks

Beyond its use in traditional heterocyclic synthesis, this compound is recognized as a building block for advanced materials. Its rigid structure and multiple reactive sites (thiol, bromo, chloro) make it a suitable candidate for constructing porous crystalline polymers like Covalent Organic Frameworks (COFs).

Specifically, this compound has been categorized as a Halogenated COF Linker . chemscene.com In the design of COFs, such linkers are polymerized through reactions that form strong covalent bonds, creating extended, porous, and highly ordered two- or three-dimensional networks. The presence of halogen atoms can be used to tune the electronic properties and modify the functionality of the resulting framework.

Furthermore, related substituted thiophenols are employed in photocatalytic oxidative coupling reactions to form disulfide (S–S) bonds. These reactions, sometimes facilitated by COF-based photocatalysts, demonstrate a method for linking thiol-containing molecules into larger, well-defined organic structures. researchgate.net This approach highlights the potential of using this compound in the bottom-up construction of functional materials with applications in catalysis, gas storage, and electronics.

Precursor for Functionalized Organosulfur Compounds

This compound is a versatile chemical building block in organic synthesis, primarily due to the reactivity of its thiol (-SH) group. This functional group allows the molecule to serve as a nucleophile in a variety of reactions, leading to the formation of diverse organosulfur compounds. Its utility is demonstrated in the synthesis of key structural motifs such as thioethers (sulfides) and disulfides. The presence of the bromine and chlorine atoms on the benzene ring also influences the compound's reactivity and provides additional sites for further chemical modification.

Synthesis of Thioethers (Sulfides)

Thioethers, or sulfides, are a class of organosulfur compounds characterized by a C-S-C bond. The synthesis of aryl thioethers often involves the reaction of an aromatic thiol with a suitable electrophile, such as an alkyl halide or an aryl halide. This compound can readily participate in these reactions to form a variety of substituted thioethers.

One of the most common methods for this transformation is transition metal-catalyzed cross-coupling. Palladium-catalyzed reactions, for instance, are highly efficient for forming C-S bonds. nih.govthieme-connect.com These reactions typically couple a thiol with an aryl or alkyl halide. While specific studies detailing the use of this compound are not prevalent, the reactivity of analogous compounds like other substituted thiophenols provides strong evidence for its synthetic potential. For example, palladium-catalyzed protocols have been successfully used for the coupling of various thiophenols with aryl bromides. nih.gov

Another approach is the nucleophilic aromatic substitution (SNAr) reaction, where the thiolate anion, generated by treating the thiol with a base, displaces a halide from an activated aromatic ring. researchgate.net The reactivity in these syntheses can be influenced by the electronic nature of the substrates.

Research on the synthesis of thienyl thioethers from substituted benzenethiols illustrates the scope of such reactions. In one study, various p-substituted benzenethiols were reacted to form the corresponding thioethers in moderate to good yields, demonstrating the tolerance of these reactions to halogen substituents on the thiol. thieme-connect.com

Table 1: Representative Synthesis of Aryl Thioethers from Substituted Benzenethiols

This table illustrates typical reactions applicable to aromatic thiols like this compound, based on data from analogous compounds.

Thiol ReactantCoupling PartnerCatalyst/ConditionsProduct TypeYield (%)Reference
4-ChlorobenzenethiolArylthioacetic acid derivativeTfOH, 2,6-lutidine, 80°CThienyl thioether40 thieme-connect.com
4-BromobenzenethiolArylthioacetic acid derivativeTfOH, 2,6-lutidine, 80°CThienyl thioether43 thieme-connect.com
Thiophenol2-BromopyrimidinePd(PPh₃)₄, t-BuOKAryl-heteroaryl thioether48 thieme-connect.com
Phenyl triisopropylsilyl sulfide (B99878)p-BromotoluenePd(OAc)₂, CyPF-tBu, CsFDiaryl thioether80 nih.gov

Synthesis of Disulfides

Disulfides, which contain a sulfur-sulfur (S-S) bond, are another important class of organosulfur compounds. They are most commonly synthesized by the oxidation of thiols. This oxidative coupling is a fundamental transformation for which numerous methods have been developed. organic-chemistry.orgbiolmolchem.com

This compound can be oxidized to form the corresponding symmetrical disulfide, 1,2-bis(2-bromo-5-chlorophenyl) disulfide. A variety of oxidizing agents can achieve this, ranging from mild reagents like air or dimethyl sulfoxide (B87167) (DMSO) under specific catalytic conditions to stronger oxidants. biolmolchem.com For instance, the oxidation of thiols to disulfides can be efficiently carried out using iodine in the presence of a base or under aerobic conditions catalyzed by an organodiselenide. organic-chemistry.org

Furthermore, this compound can be used to synthesize unsymmetrical disulfides, where it is coupled with a different thiol. The synthesis of unsymmetrical disulfides is more complex because the reaction of two different thiols often yields a statistical mixture of three disulfides (two symmetrical and one unsymmetrical). researchgate.net To overcome this, directed or sequential coupling methods are employed. One such strategy involves activating one thiol with a reagent like 1-chlorobenzotriazole (B28376) to form a sulfenyl derivative, which then reacts with a second thiol to produce the unsymmetrical disulfide selectively. organic-chemistry.orgresearchgate.net Another approach uses bromodimethylsulfonium bromide to promote the sequential coupling of two different thiols. rsc.org

Table 2: Selected Methods for the Synthesis of Disulfides from Thiols

This table presents common methods for disulfide synthesis applicable to thiols like this compound, with examples from related compounds.

Thiol(s)Reagent/ConditionsProduct TypeYield (%)Reference
4-Aminobenzenethiol + 4-NitrobenzenethiolI₂, KI, CH₂Cl₂/H₂OUnsymmetrical Diaryl Disulfide85 ias.ac.in
Thiophenol + Propane-1-thiol3,6-di-tert-butyl-o-benzoquinone, NMPUnsymmetrical Alkyl-Aryl Disulfideup to 81 researchgate.net
Various aromatic and aliphatic thiolsDMSO, HISymmetrical DisulfidesGood to Excellent biolmolchem.com
Two different thiols (sequential addition)Bromodimethylsulfonium bromideUnsymmetrical DisulfidesHigh rsc.org

Exploration of 2 Bromo 5 Chlorobenzenethiol in Materials Science Applications

Development of Organic Electronic Materials

The field of organic electronics relies on carbon-based materials that exhibit semiconducting properties. These materials are integral to devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Thiophene-based molecules and polymers are among the most extensively studied classes of organic semiconductors due to their excellent charge transport characteristics and tunable electronic properties. nasa.gov

2-Bromo-5-chlorobenzenethiol has been identified as a relevant organic compound for applications in organic electroluminescent devices. google.comgoogle.comgoogle.com Its utility stems from its potential to serve as a building block for more complex conjugated systems. The thiol (-SH) group is a key functional group for creating larger sulfur-containing heterocyclic structures, such as thiophenes and their fused-ring derivatives, which form the backbone of many organic semiconductors.

The presence of halogen atoms (bromine and chlorine) on the benzenethiol (B1682325) ring is particularly significant. These atoms can be selectively targeted in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and extending the π-conjugated system of a molecule. For instance, bromo-substituted thiophenes are commonly used as end-capping reagents or monomers in the synthesis of semiconducting oligomers and polymers. bldpharm.com The halogen substituents also influence the electronic properties of the final material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance. bldpharm.com

Role in Designing Optoelectronic Compounds

Optoelectronic materials and devices are designed to interact with light, either by converting electrical energy into light (as in OLEDs) or light into electricity (as in organic photovoltaics, OPVs). The performance of these materials is dictated by their molecular structure, which affects their light absorption, emission, and charge-transfer properties. researchgate.net Substituted thiophenols, like this compound, are crucial precursors in the synthesis of molecules designed for optoelectronic applications.

Research has shown that thienyl thioethers, which can be synthesized from thiophenols, are important structural motifs in high-performance semiconductors. Current time information in Bangalore, IN. For example, derivatives of snu.ac.krbenzothieno[3,2-b] snu.ac.krbenzothiophene (BTBT), a sulfur-containing heteroacene, are known for their excellent charge mobility in organic transistors. Current time information in Bangalore, IN. The synthesis of such complex structures often involves the reaction of thiols with other halogenated aromatic rings.

Furthermore, Schiff base ligands derived from substituted aminophenols and aminothiophenols can form coordination complexes that exhibit significant nonlinear optical (NLO) properties, making them candidates for optoelectronic device fabrication. google.comscirp.org The combination of the thiol group with electron-withdrawing halogen atoms in this compound makes it a candidate for creating charge-transfer complexes, a class of materials known for their use in organic semiconductors and photosensitive devices. researchgate.net

Integration into Polymer and Macromolecular Architectures

The incorporation of this compound into polymers can yield materials with enhanced thermal stability, chemical resistance, and specific electronic properties. A key example of a polymer synthesized from related monomers is poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic known for its remarkable thermal stability and resistance to chemicals. PPS is commercially synthesized from monomers like p-dichlorobenzene and sodium sulfide (B99878), but it can also be produced through the self-condensation polymerization of halogenated thiophenols. Current time information in Bangalore, IN.

For instance, studies have demonstrated the synthesis of PPS by the self-condensation of 4-chlorobenzenethiol. Current time information in Bangalore, IN. This process highlights a pathway through which this compound could be polymerized. The resulting polymer would be a derivative of PPS, with a repeating aromatic sulfide backbone. The presence of both bromo and chloro substituents offers opportunities for post-polymerization modification, allowing for the grafting of other functional groups to fine-tune the polymer's properties.

Aromatic thiols have also been investigated as chain transfer agents in polymerization reactions, which can control the molecular weight of polymers like polymethyl methacrylate. Moreover, thiophenol derivatives can be used to functionalize existing polymers; for example, 4-chlorothiophenol (B41493) has been used to modify poly(vinyl chloride). These established methodologies suggest that this compound can be integrated into a variety of macromolecular structures, creating functional polymers for advanced applications. The table below summarizes the potential roles of this compound in polymer science.

Application AreaRole of this compoundResulting Polymer/Material Property
Monomer Synthesis Precursor for poly(phenylene sulfide) (PPS) type polymers via self-condensation.High thermal stability, chemical resistance, inherent flame retardancy.
Polymer Modification Grafting agent to introduce thioether and halogenated phenyl groups onto existing polymer backbones.Modified surface properties, improved compatibility in composites.
Polymerization Control Potential as a chain transfer agent in radical polymerization.Control over polymer molecular weight and architecture.

Theoretical and Computational Investigations of 2 Bromo 5 Chlorobenzenethiol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide fundamental insights into the electronic structure and properties of molecules. For 2-bromo-5-chlorobenzenethiol, these theoretical approaches allow for a detailed characterization of its molecular geometry, electronic properties, and spectroscopic signatures, which are otherwise challenging to determine experimentally.

Density Functional Theory (DFT) Calculations on Molecular Geometry and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and various electronic properties of substituted benzenethiols. rsc.orgmdpi.comresearchgate.net Functionals such as B3LYP and ωB97XD, combined with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost. rsc.org

For this compound, DFT calculations are used to optimize the molecular geometry, determining key bond lengths, bond angles, and dihedral angles. The presence of bromine, chlorine, and sulfur atoms influences the electron distribution and geometry of the benzene (B151609) ring. The optimized structure provides the foundation for calculating other important molecular properties.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. Other properties such as the molecular dipole moment, electrostatic potential, and Mulliken charge distribution can also be computed, offering insights into the molecule's polarity and the reactivity of specific atomic sites. libretexts.org

Table 1: Predicted Geometrical and Electronic Properties of this compound (Illustrative)

This table presents hypothetical data based on established principles of DFT calculations for similar halogenated aromatic compounds. Actual values would require specific computation.

ParameterPredicted ValueDescription
Geometrical Parameters
C-S Bond Length~1.78 ÅThe distance between the carbon atom of the benzene ring and the sulfur atom of the thiol group.
S-H Bond Length~1.35 ÅThe distance between the sulfur and hydrogen atoms of the thiol group.
C-Br Bond Length~1.90 ÅThe distance between the carbon atom of the benzene ring and the bromine atom.
C-Cl Bond Length~1.75 ÅThe distance between the carbon atom of the benzene ring and the chlorine atom.
C-S-H Bond Angle~96°The angle formed by the C-S-H atoms.
Electronic Properties
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap5.3 eVAn indicator of chemical stability and reactivity.
Dipole Moment~2.1 DA measure of the overall polarity of the molecule.

Computational Prediction of Spectroscopic Parameters

Computational chemistry serves as an invaluable tool for predicting and interpreting spectroscopic data. acs.org By simulating spectra, researchers can assign experimental peaks, validate molecular structures, and understand the vibrational and electronic behavior of molecules.

Vibrational Spectroscopy (IR and Raman): DFT frequency calculations can predict the infrared (IR) and Raman spectra of this compound. These calculations yield the vibrational frequencies and their corresponding intensities, which correlate to specific bond stretching, bending, and torsional modes within the molecule. Comparing the computed spectrum with experimental data is a standard method for structural confirmation. For instance, characteristic vibrational modes such as the S-H stretch, C-S stretch, C-Br stretch, and C-Cl stretch can be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is another key application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are highly sensitive to the electronic environment of each atom and are crucial for interpreting complex experimental NMR spectra. rsc.orgnih.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

This table contains representative theoretical data. The exact values depend on the computational method and have not been experimentally verified for this specific compound.

Spectroscopic ParameterPredicted ValueAssignment
Key IR Frequencies (cm⁻¹)
ν(S-H)~2580 cm⁻¹Thiol S-H bond stretching vibration.
ν(C-S)~700 cm⁻¹Aromatic Carbon-Sulfur bond stretching.
ν(C-Br)~550 cm⁻¹Aromatic Carbon-Bromine bond stretching.
ν(C-Cl)~750 cm⁻¹Aromatic Carbon-Chlorine bond stretching.
¹H NMR Chemical Shifts (ppm)
δ(S-H)3.5 - 4.5 ppmChemical shift of the thiol proton, influenced by conformation and potential hydrogen bonding.
δ(Ar-H)7.0 - 7.6 ppmChemical shifts for the aromatic protons, split according to their position relative to the substituents.
¹³C NMR Chemical Shifts (ppm)
δ(C-S)~130 ppmChemical shift of the carbon atom bonded to the thiol group.
δ(C-Br)~115 ppmChemical shift of the carbon atom bonded to the bromine atom.
δ(C-Cl)~135 ppmChemical shift of the carbon atom bonded to the chlorine atom.

Conformational Analysis and Intramolecular Interactions

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.orgyoutube.com For this compound, the primary focus is on the rotation of the thiol (-SH) group around the C-S bond. This rotation determines the orientation of the sulfhydryl proton relative to the adjacent bromine atom and the plane of the benzene ring.

The two principal conformers are the syn-conformer, where the S-H bond points towards the bromine atom, and the anti-conformer, where it points away. The relative stability of these conformers is governed by a delicate balance of steric hindrance and potential intramolecular interactions.

A significant point of investigation is the possibility of an intramolecular hydrogen bond between the thiol hydrogen and the ortho-bromine atom (S-H···Br). Theoretical and spectroscopic studies on similar 2-halophenols suggest that weak intramolecular hydrogen bonds can exist with chlorine and bromine. rsc.orgresearchgate.net Such an interaction, if present in this compound, would stabilize the syn-conformation. Additionally, the interaction between the lone pairs of the sulfur atom and the π-system of the benzene ring contributes to the rotational energy barrier.

Computational methods can map the potential energy surface as a function of the C-C-S-H dihedral angle. This analysis reveals the energy barriers between conformers and identifies the global energy minimum, corresponding to the most stable conformation. mdpi.com

Table 3: Conformational Properties of this compound (Theoretical)

This table outlines the expected findings from a conformational analysis. Specific energy values require dedicated computational studies.

ParameterDescriptionExpected Finding
Stable Conformers Identification of low-energy spatial arrangements.Two primary conformers: syn (S-H towards Br) and anti (S-H away from Br).
Rotational Barrier (C-S) The energy required to rotate the thiol group around the C-S bond.A moderate barrier, estimated to be a few kcal/mol, influenced by steric and electronic effects.
Intramolecular H-Bond Potential for a non-covalent S-H···Br interaction.A weak hydrogen bond is plausible in the syn-conformer, contributing to its stability. rsc.orgresearchgate.net
Relative Stability The energy difference between the syn and anti conformers.The syn-conformer is likely to be slightly more stable if an intramolecular hydrogen bond is present.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to elucidate the detailed mechanism of chemical reactions. It involves identifying the reactants, products, intermediates, and, most importantly, the transition states that connect them on the potential energy surface. oup.com For this compound, this could involve modeling reactions such as its deprotonation, oxidation, or participation in nucleophilic substitution or coupling reactions. researchgate.net

A common reaction for thiols is the Michael addition to an activated alkene. acs.orgrsc.org DFT calculations can be used to model this type of reaction by:

Optimizing Geometries: Calculating the structures and energies of the reactants (2-bromo-5-chlorobenzenethiolate and an electrophile), the transition state, and the final product.

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The TS structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. oup.com

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate, as a lower activation energy corresponds to a faster reaction.

By modeling such pathways, computational chemistry provides insights into reaction feasibility, selectivity (e.g., regioselectivity), and the influence of substituents on reactivity. rsc.orgresearchgate.net

Table 4: Hypothetical Reaction Pathway Analysis: Thiolate Addition (Illustrative)

This table illustrates the type of data obtained from modeling a hypothetical nucleophilic addition reaction involving the thiolate of this compound.

Reaction StepSpeciesComputed ParameterSignificance
1. Reactants Thiolate + ElectrophileRelative Energy: 0.0 kcal/molThe reference point for the energy profile.
2. Transition State [Thiolate···Electrophile]‡Relative Energy: +15 kcal/molThe activation energy barrier that must be overcome for the reaction to proceed.
3. Product AdductRelative Energy: -10 kcal/molThe overall thermodynamics of the reaction (exothermic in this case).

Structural Modulations and Reactivity of 2 Bromo 5 Chlorobenzenethiol Derivatives

Impact of Substituent Variation on Chemical Reactivity

The chemical reactivity of 2-bromo-5-chlorobenzenethiol is significantly influenced by the electronic properties of its substituents: the thiol group, the bromine atom, and the chlorine atom. The thiol group is a potent nucleophile and can readily participate in reactions such as nucleophilic substitutions. cymitquimica.com The halogen atoms, being electron-withdrawing, modulate the electron density of the aromatic ring and the acidity of the thiol proton.

The reactivity of substituted benzenethiols is affected by the nature and position of the substituents. For instance, in polymerization reactions involving methyl methacrylate, the reactivity of substituted benzenethiols is influenced by the resonance and inductive effects of the substituents. cdnsciencepub.com Electron-releasing groups in the para position can enhance reactivity by favoring polar contributions to the transition state, while electron-withdrawing groups can have the opposite effect. cdnsciencepub.com In the case of this compound, the halogens' electron-withdrawing inductive effects are expected to increase the acidity of the thiol group compared to unsubstituted benzenethiol (B1682325).

In the context of N-aryl guanidine (B92328) derivatives, the position and type of halogen substituent on a phenyl ring significantly impact binding affinities for biological targets. nih.gov Generally, halo substituents at the 5 or 6 positions result in higher affinity compared to those at the 2 or 4 positions. nih.gov This highlights how the specific placement of halogens, such as in this compound, can be critical for the biological properties of its derivatives.

Synthesis and Properties of Isomeric Halogenated Benzenethiols

Isomers of halogenated benzenethiols exhibit distinct properties, although they share the same molecular formula. A notable isomer of this compound is 2-bromo-4-chlorobenzenethiol. A common synthetic route to produce this compound involves the substitution and reduction of 2-bromo-5-chloroaniline (B1280272). chemicalbook.com

The physical and chemical properties of these isomers are presented in the table below.

PropertyThis compound2-Bromo-4-chlorobenzenethiol
CAS Number 54404-02-3 cymitquimica.com54404-01-2 nih.gov
Molecular Formula C₆H₄BrClS cymitquimica.comC₆H₄BrClS nih.gov
Molecular Weight 223.52 g/mol cymitquimica.com223.52 g/mol nih.gov
Appearance Solid, Low Melting Solid cymitquimica.comColorless to pale yellow liquid lookchem.com
IUPAC Name This compound uni.lu2-bromo-4-chlorobenzenethiol nih.gov
SMILES ClC1=CC=C(Br)C(S)=C1 cymitquimica.comC1=CC(=C(C=C1Cl)Br)S nih.gov
InChI Key NHVLJECEOUZTJE-UHFFFAOYSA-N cymitquimica.comDOENFIYZEDUWRR-UHFFFAOYSA-N nih.gov

Functionalization Strategies at the Thiol Group and Aromatic Ring

The presence of three distinct functional sites—the thiol group, the bromine atom, and the chlorine atom—allows for a wide range of functionalization strategies.

Functionalization at the Thiol Group: The nucleophilic thiol group is the primary site for many reactions.

Oxidative Coupling: Thiols can undergo aerobic oxidative coupling to form disulfides. This transformation can be catalyzed by various systems, including lanthanide clusters, under mild conditions, showing high chemoselectivity and tolerance for different functional groups, including halogens. mdpi.com Cesium carbonate has also been used to catalyze the aerobic oxidative cross-dehydrogenative coupling of thiols with phosphonothioates to create P-S bonds. acs.org

Hydroxysulfenylation: In the presence of a copper catalyst and an oxygen atmosphere, aromatic thiols react with alkenes to form β-hydroxy sulfides. rsc.org This reaction tolerates a variety of functional groups, including bromo substituents on the aromatic ring. rsc.org

Thia-Michael Addition: Aromatic thiols, including those with chloro and bromo substituents, can participate in thia-Michael additions to α,β-unsaturated cyclic enones. thieme-connect.com

Palladium-Catalyzed Cross-Coupling: The palladium-catalyzed cross-coupling of thiols with aromatic electrophiles is a robust method for synthesizing aryl thioethers. mit.edu Research indicates that monophosphine ligands can promote this C-S cross-coupling reaction effectively, even at room temperature with soluble bases. mit.edu

Functionalization at the Aromatic Ring: The bromo and chloro substituents on the benzene (B151609) ring also serve as handles for further modification.

Substitution Reactions: The bromine atom on related compounds like 2-bromo-5-chloroaniline can be replaced in substitution reactions, for example, in the preparation of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline using bis(pinacolato)diboron. chemicalbook.com

Coupling Reactions: The halogen atoms can participate in various coupling reactions. For instance, the synthesis of quinobenzothiazine derivatives can be achieved by reacting 2-amino-4-chlorobenzenethiol (B107409) with 3-bromo-2-chloroquinoline (B35304) in a reaction that involves an Ullmann-type cyclization. mdpi.com

Mechanistic Insights into Derivative Formation

Understanding the reaction mechanisms is crucial for controlling the synthesis of this compound derivatives.

Non-Radical Pathways: In the cesium carbonate-catalyzed oxidative coupling of thiols and phosphonothioates, control experiments using TEMPO as a radical scavenger suggested that the reaction does not proceed through a radical pathway. acs.org The proposed mechanism involves the initial formation of a cesium thiolate and a disulfide. The thiolate then reacts with the disulfide to form the final product. acs.org

Radical Pathways: Conversely, some reactions involving thiols are known to proceed via thiyl radicals. For example, the copper-catalyzed hydroxysulfenylation of alkenes with aromatic thiols is thought to begin with the formation of a thiyl radical through the oxidation of the thiol. rsc.org This radical then adds to the alkene, initiating a cascade that leads to the final β-hydroxy sulfide (B99878) product. rsc.org

Rearrangement Reactions: In the synthesis of certain heterocyclic derivatives, rearrangement reactions can occur. For example, the reaction of 2-amino-4-chlorobenzenethiol to form quinobenzothiazine can proceed through a direct Ullmann cyclization or via a Smiles rearrangement of an intermediate phenyl quinoline (B57606) sulfide. mdpi.com

Palladium-Catalyzed Cycles: The mechanism of Pd-catalyzed C-S cross-coupling reactions is complex. Contrary to earlier beliefs that focused on preventing the displacement of phosphine (B1218219) ligands by strongly binding thiols, recent studies show that the displacement of ligands is not necessarily predictive of catalytic effectiveness. mit.edu The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the catalyst.

Future Research Directions and Uncharted Territories for 2 Bromo 5 Chlorobenzenethiol

Innovations in Catalytic Activation and Selectivity

The primary challenge and opportunity in the chemistry of 2-Bromo-5-chlorobenzenethiol lies in achieving selective activation of one of its reactive sites. Future research will undoubtedly focus on the development of highly specific catalytic systems.

The metal-catalyzed arylation of thiols, often following Buchwald-Hartwig or Ullman-type reaction pathways, is a standard method for forming aryl thioethers. acsgcipr.org For this compound, this would typically involve the reaction of the thiol group. However, the true innovation will be in developing catalysts that can selectively target the C-Br or C-Cl bonds while the more reactive thiol group is either protected or remains dormant under specific conditions. Research is moving towards using more sustainable and cost-effective metals like copper, cobalt, nickel, and iron, often in conjunction with precisely designed ligands, to control reactivity. acsgcipr.org

A significant frontier is the development of catalysts for selective C-H activation or cross-coupling reactions. Palladium-catalyzed direct thiolation of unactivated C-H bonds has been demonstrated with other arenes and could be a future pathway for reactions involving this molecule. researchgate.net Furthermore, achieving selectivity between the C-Br and C-Cl bonds is a classic challenge in cross-coupling chemistry. Given the greater reactivity of C-Br bonds over C-Cl bonds in typical palladium-catalyzed reactions, conditions could be fine-tuned to allow for sequential couplings—first at the bromine position, then at the chlorine.

Future catalytic systems could also leverage non-traditional activation methods. For instance, photochemical organocatalytic protocols that use light to generate aryl radicals from aryl chlorides present a novel, metal-free approach to forming C-S bonds under mild conditions. nih.gov Adapting such methods for the selective activation of the C-Cl or C-Br bond in this compound represents a promising research avenue.

Table 1: Potential Catalytic Systems for Selective Functionalization

Catalytic Approach Target Bond Potential Transformation Research Focus
Palladium/Ligand System C-Br Suzuki, Heck, or Buchwald-Hartwig cross-coupling Designing ligands to enhance selectivity over C-Cl and prevent catalyst poisoning by the thiol group.
Copper/Ligand System C-S or C-Br Ullman-type coupling Developing milder conditions and exploring ligand effects for chemoselectivity. acsgcipr.orgorganic-chemistry.org
Nickel/Iron Catalysis C-Cl Cross-coupling reactions Investigating low-cost, earth-abundant metal catalysts for activating the less reactive C-Cl bond. acsgcipr.org

Exploration of Novel Reaction Pathways and Domino Sequences

Beyond simple, single-site functionalization, this compound is an ideal substrate for designing novel reaction pathways and complex domino sequences. These sequences, where multiple bonds are formed in a single synthetic operation, offer significant gains in efficiency.

One promising area is the synthesis of complex heterocyclic structures. For example, derivatives of 2-aminobenzenethiol are precursors to benzothiazoles through intramolecular C-S bond formation. ijcrt.orgmdpi.com While the title compound lacks the amino group, future work could involve an initial amination step followed by a catalytically induced cyclization. A potential domino sequence could involve an initial S-alkylation or S-arylation, followed by an intramolecular cross-coupling reaction (e.g., Heck or Suzuki) involving either the bromo or chloro substituent to construct polycyclic systems. The Smiles rearrangement, a well-known intramolecular nucleophilic aromatic substitution, could also be triggered in derivatives of this compound to synthesize complex diaryl sulfides and phenothiazine-like structures. researchgate.netmdpi.com

The differential reactivity of the C-Br and C-Cl bonds can be exploited in programmed, sequential functionalization. A typical sequence might involve:

S-Functionalization: Reaction of the thiol with an electrophile.

C-Br Cross-Coupling: A selective palladium-catalyzed reaction at the more reactive C-Br site.

C-Cl Cross-Coupling: A subsequent coupling at the less reactive C-Cl site under more forcing conditions or with a different catalytic system.

Such a controlled, stepwise approach would allow for the synthesis of highly complex, unsymmetrical, and densely functionalized aromatic compounds from a single, readily available starting material.

Advanced Spectroscopic Characterization Techniques

As more complex molecules are synthesized from this compound, advanced spectroscopic techniques will be indispensable for unambiguous structure elucidation and for studying reaction dynamics.

While standard 1H and 13C NMR are routine, future studies will increasingly rely on a suite of advanced methods. rsc.orgrsc.org Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, will be critical for confirming connectivity in complex cyclized or poly-substituted products, as has been demonstrated in the structural identification of related heterocyclic systems. mdpi.com For fluorine-containing derivatives, 19F NMR would also be a key characterization tool. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) represents a powerful, non-destructive technique for studying the adsorption and reaction of thiol-containing molecules on metallic surfaces. Computational studies on para-substituted benzenethiol (B1682325) derivatives have shown that SERS can provide detailed information about the geometric and electronic properties of the molecule-metal interface. nih.gov Applying SERS to this compound could offer insights into its orientation on catalyst surfaces (e.g., gold or silver nanoparticles), which is crucial for understanding heterogeneous catalysis.

High-resolution mass spectrometry (HRMS) will continue to be essential for confirming elemental composition. tandfonline.com Furthermore, coupling chromatographic techniques with mass spectrometry (e.g., GC-MS, LC-MS) will be vital for analyzing complex reaction mixtures and identifying intermediates in domino sequences.

Table 2: Application of Advanced Spectroscopic Techniques

Technique Information Provided Relevance to this compound Research
2D NMR (COSY, NOESY, HMBC) Through-bond and through-space correlations Unambiguous structural assignment of complex, multi-substituted derivatives and regioisomers. mdpi.com
Surface-Enhanced Raman Spectroscopy (SERS) Vibrational modes of surface-adsorbed molecules, orientation, and electronic interactions Studying interactions with catalyst surfaces; probing reaction mechanisms in heterogeneous catalysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental formula Confirmation of product identity and characterization of reaction byproducts. tandfonline.com

Computational Design of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a transformative role in guiding future research on this compound. By modeling reaction pathways and predicting molecular properties, computational studies can significantly reduce the amount of empirical experimentation required to develop new synthetic methods.

DFT calculations can be used to:

Predict Reaction Energetics: By calculating the Gibbs free energy (ΔG°) of reactants, transition states, and products, researchers can predict the thermodynamic feasibility and kinetic barriers of proposed reaction pathways. This can help in selecting the most promising synthetic routes before attempting them in the lab.

Elucidate Reaction Mechanisms: Computational modeling can map out the step-by-step mechanism of a catalytic cycle, such as oxidative addition and reductive elimination, providing insights into the role of the catalyst and ligands. acsgcipr.org

Simulate Spectroscopic Data: Methods like the Gauge-Independent Atomic Orbital (GIAO) can accurately predict 1H and 13C NMR chemical shifts, aiding in the structural confirmation of new compounds. mdpi.com Time-dependent DFT (TD-DFT) can simulate UV-Vis and photophysical properties, which is crucial for developing photochemical applications. mdpi.comrsc.org

Design Selective Catalysts: By modeling the interaction between different catalyst-ligand complexes and the substrate, it's possible to computationally screen for catalysts that exhibit high selectivity for a specific reactive site (S-H, C-Br, or C-Cl). This includes studying how substituent effects alter electron density and steric hindrance, thereby influencing reactivity.

Future research will likely involve a synergistic approach where computational chemists design novel transformations and predict optimal conditions, and synthetic chemists then validate these predictions in the laboratory. This integrated strategy will accelerate the discovery of new reactions and applications for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.